

Application Note: Mass Spectrometry Fragmentation of Metoprolol Impurity C

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Compound of Interest

Compound Name: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

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Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Metoprolol Impurity C, chemically known as 4-((2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde, is a potential impurity that can arise during the synthesis or degradation of Metoprolol.^{[1][2]} This application note provides a detailed protocol for the analysis of Metoprolol Impurity C using Liquid Chromatography-Mass Spectrometry (LC-MS) and proposes a likely fragmentation pathway based on its chemical structure and the known fragmentation of Metoprolol.

Chemical Structure and Properties

- Systematic Name: 4-((2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde
- Synonyms: Metoprolol USP Related Compound C, Bisoprolol EP Impurity L^[1]
- Molecular Formula: C₁₃H₁₉NO₃^[3]
- Molecular Weight: 237.29 g/mol ^[3]

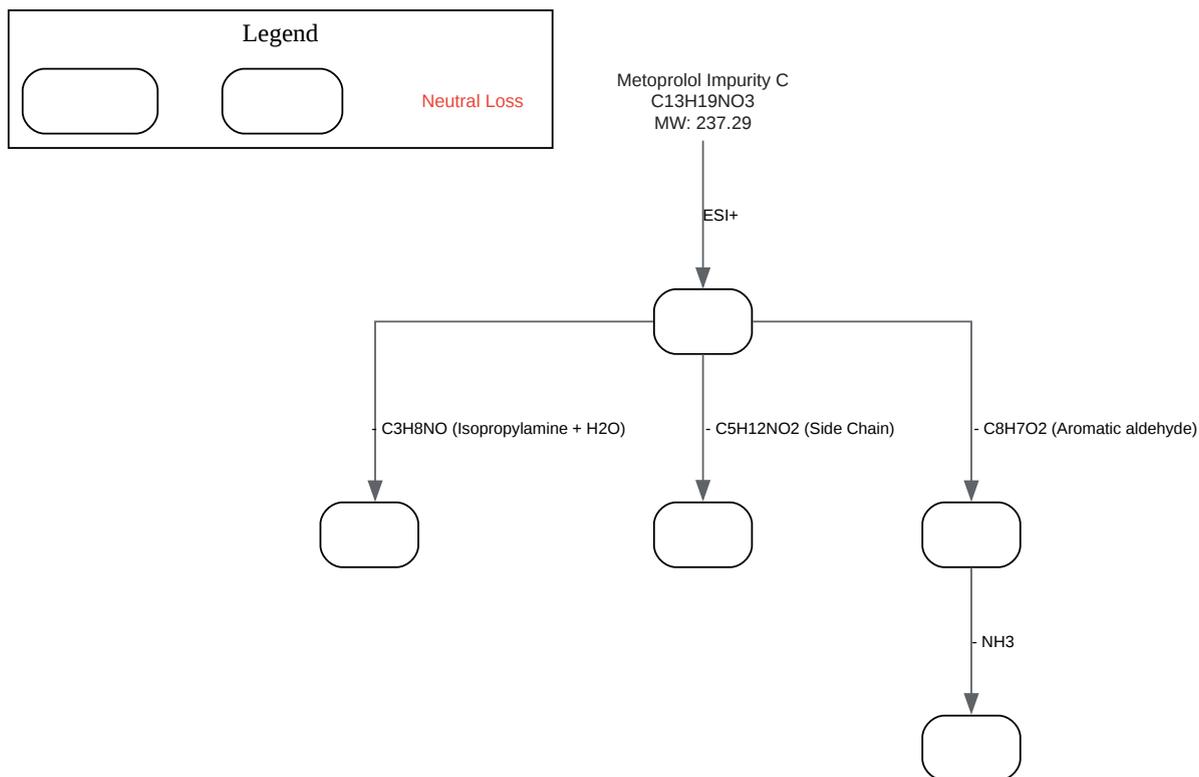
- CAS Number: 29122-74-5 (free base)[3]

Proposed Mass Spectrometry Fragmentation Pathway

In the absence of a publicly available experimental tandem mass spectrum for Metoprolol Impurity C, a fragmentation pathway can be proposed based on the principles of mass spectrometry and the well-documented fragmentation of the parent drug, Metoprolol. Under positive ion electrospray ionization (ESI+), Metoprolol Impurity C is expected to readily form a protonated molecule $[M+H]^+$ at m/z 238.

Collision-induced dissociation (CID) of the precursor ion at m/z 238 is anticipated to yield several characteristic product ions. The primary fragmentation is expected to occur at the propanolamine side chain, which is the most labile part of the molecule.

A proposed fragmentation scheme is visualized in the following diagram:



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Caption: Proposed ESI-MS/MS fragmentation of Metoprolol Impurity C.

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major product ions of Metoprolol Impurity C based on the proposed fragmentation pathway.

Ion Description	Proposed Structure	m/z (Da)
[M+H] ⁺ (Precursor Ion)	C ₁₃ H ₂₀ NO ₃ ⁺	238.1
Product Ion 1	C ₁₀ H ₉ O ₂ ⁺	165.1
Product Ion 2	C ₇ H ₅ O ₂ ⁺	121.1
Product Ion 3	C ₄ H ₁₀ N ⁺	72.1
Product Ion 4	C ₃ H ₈ N ⁺	58.1

Experimental Protocols

This section outlines a general protocol for the analysis of Metoprolol Impurity C using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a starting point and may require optimization based on the specific instrumentation and analytical requirements.

Standard and Sample Preparation

- **Standard Stock Solution (1 mg/mL):** Accurately weigh and dissolve Metoprolol Impurity C reference standard in methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to create a calibration curve covering the desired concentration range.
- **Sample Preparation:** The sample preparation method will depend on the matrix (e.g., bulk drug substance, formulation). A simple dissolution in the mobile phase or a suitable organic solvent is often sufficient for drug substance analysis. For formulated products, an extraction step may be necessary.

Liquid Chromatography (LC) Method

- **Column:** A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm) is a suitable starting point.
- **Mobile Phase A:** 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:

Time (min)	%B
0.0	10
5.0	90
6.0	90
6.1	10

| 8.0 | 10 |

- Flow Rate: 0.3 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.

Mass Spectrometry (MS) Method

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 350 °C
 - Desolvation Gas Flow: 800 L/hr
- MRM Transitions:

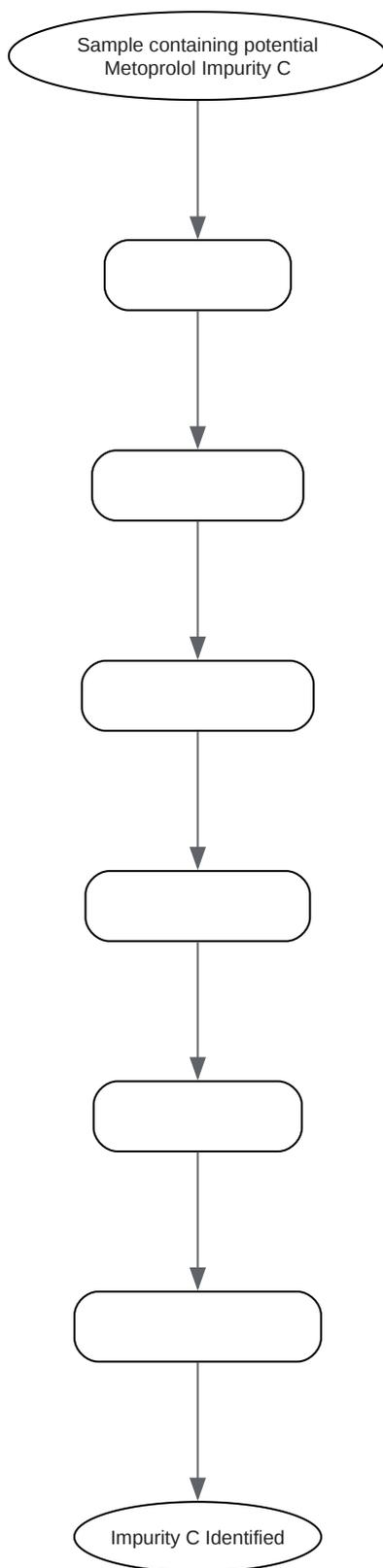
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Metoprolol Impurity C	238.1	165.1	15
Metoprolol Impurity C	238.1	72.1	25

| Metoprolol (optional)| 268.2 | 116.1 | 20 |

Note: Collision energies should be optimized for the specific instrument being used.

Logical Workflow for Impurity Identification

The following diagram illustrates the logical workflow for identifying and characterizing Metoprolol Impurity C.



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Caption: Workflow for the identification of Metoprolol Impurity C.

Conclusion

This application note provides a framework for the mass spectrometric analysis of Metoprolol Impurity C. The proposed fragmentation pathway and LC-MS/MS method serve as a valuable resource for researchers and scientists involved in the quality control and development of Metoprolol. The provided protocols can be adapted and optimized to suit specific laboratory instrumentation and regulatory requirements for the accurate identification and quantification of this and other related impurities.

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References

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